Home > Products > Screening Compounds P1407 > 6-Exomethylenesimvastatin
6-Exomethylenesimvastatin - 121624-18-8

6-Exomethylenesimvastatin

Catalog Number: EVT-351936
CAS Number: 121624-18-8
Molecular Formula: C25H36O5
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-Exomethylenesimvastatin is a chemical compound with the molecular formula C25H36O5 . It is also known as Simvastatin Impurity I .

Molecular Structure Analysis

The molecular structure of 6-Exomethylenesimvastatin consists of 25 carbon atoms, 36 hydrogen atoms, and 5 oxygen atoms . The exact structure is not provided in the search results.

Source and Classification

Simvastatin, the precursor of 6-Exomethylenesimvastatin, is derived from the fermentation of the fungus Aspergillus terreus. The modification to create 6-Exomethylenesimvastatin involves structural alterations that enhance its pharmacological properties. The compound is categorized as a semisynthetic statin, which indicates that it is chemically modified from a natural product to improve efficacy or reduce side effects.

Synthesis Analysis

The synthesis of 6-Exomethylenesimvastatin typically involves several key steps:

  1. Starting Material: The process begins with simvastatin as the base compound.
  2. Chemical Modification: The synthesis often requires modifications such as the introduction of an exomethylene group at the 6-position of the simvastatin molecule. This modification can be achieved through various methods, including:
    • Reactions with electrophiles: Utilizing reagents that can introduce double bonds or functional groups into the existing structure.
    • Catalytic methods: Employing catalysts like cytochrome P450 enzymes to facilitate selective oxidation or other transformations.
  3. Purification: Following synthesis, purification techniques such as chromatography may be employed to isolate the desired product from by-products and unreacted starting materials.

The specific reaction conditions (temperature, solvent, and time) can vary based on the chosen synthetic pathway but generally aim for high yield and purity of the final product .

Molecular Structure Analysis

The molecular structure of 6-Exomethylenesimvastatin can be described as follows:

  • Molecular Formula: C₃₃H₄₈O₇
  • Molecular Weight: Approximately 552.73 g/mol
  • Structural Features:
    • The compound retains the core lactone structure characteristic of statins.
    • An exomethylene group (a double bond with an adjacent carbon) is present at the 6-position, which is crucial for its biological activity.

The presence of this exomethylene group enhances its binding affinity to HMG-CoA reductase, thus improving its efficacy as a cholesterol-lowering agent .

Chemical Reactions Analysis

6-Exomethylenesimvastatin participates in various chemical reactions that are essential for its metabolic processing:

  1. Hydrolysis: The lactone ring can undergo hydrolysis to form simvastatin acid, which is the active form that inhibits HMG-CoA reductase.
  2. Oxidation: The compound may also be subject to oxidative metabolism via cytochrome P450 enzymes, leading to various metabolites that can have differing pharmacological effects.
  3. Conjugation Reactions: These include glucuronidation and sulfation, which enhance solubility and facilitate excretion.

These reactions are crucial for understanding both the pharmacokinetics and pharmacodynamics of 6-Exomethylenesimvastatin .

Mechanism of Action

The mechanism of action for 6-Exomethylenesimvastatin primarily involves:

  1. Inhibition of HMG-CoA Reductase: By binding competitively to this enzyme, it effectively reduces cholesterol synthesis in the liver.
  2. Reduction of LDL Cholesterol Levels: This leads to decreased levels of low-density lipoprotein cholesterol in the bloodstream, contributing to cardiovascular health.
  3. Potential Anti-inflammatory Effects: Some studies suggest that statins may exert additional benefits by modulating inflammatory pathways beyond cholesterol lowering.

The enhanced binding due to the exomethylene group may result in improved potency compared to its parent compound, simvastatin .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Exomethylenesimvastatin include:

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol and methanol but has limited solubility in water.
  • Melting Point: Specific melting points can vary depending on purity but generally fall within a defined range typical for similar compounds.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

These properties influence formulation strategies for pharmaceutical applications .

Applications

6-Exomethylenesimvastatin has several notable applications:

  1. Pharmaceutical Development: As a statin derivative, it is primarily used in research focused on improving lipid-lowering therapies.
  2. Metabolic Studies: It serves as a model compound for studying metabolic pathways involving statins and their derivatives.
  3. Potential Novel Therapies: Research into its effects on inflammation and other pathways may lead to new therapeutic uses beyond cholesterol management.
Introduction to 6-Exomethylenesimvastatin

Chemical Identity and Role as a Simvastatin Metabolite

6-Exomethylenesimvastatin (Chemical Name: [(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate) is a defined oxidative metabolite of the hypocholesterolemic prodrug simvastatin. Its chemical formula is C₂₅H₃₆O₅, yielding a molecular weight of 416.55 g/mol, and it bears the CAS Registry Number 121624-18-8 [2]. Structurally, it belongs to the statin class of molecules characterized by a hexahydronaphthalene ring system linked to a δ-lactone ring (or its hydrolyzed hydroxyacid form) and a 2,2-dimethylbutanoate ester moiety. The defining structural feature—the 6′-exomethylene group (CH₂=C<)—resides on the lactone ring, introducing a conjugated double-bond system.

This metabolite is generated primarily via cytochrome P450 (CYP)-mediated oxidation in humans, predominantly involving CYP3A4, with minor contributions from CYP2C8 and CYP2C9 enzymes [9]. Unlike the major β-hydroxyl acid metabolite formed via esterase hydrolysis, which directly inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, 6-Exomethylenesimvastatin retains significant pharmacological activity. Studies confirm it inhibits HMG-CoA reductase, though with lower potency than the parent drug or the β-hydroxyacid form [9]. Its detection in in vitro systems (human liver microsomes) and in vivo models (rat biofluids and tissues) underscores its relevance in simvastatin’s overall pharmacodynamic profile [7].

Table 1: Fundamental Chemical and Physicochemical Properties of 6-Exomethylenesimvastatin

PropertyValue
Systematic Name[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Molecular FormulaC₂₅H₃₆O₅
Molecular Weight416.55 g/mol
CAS Registry Number121624-18-8
Synonyms6-Exomethylene simvastatin; Simvastatin 6′-exomethylene metabolite
StereochemistryMultiple chiral centers (1S, 7S, 8S, 8aR, 2′R, 4′R)
Key Functional Groupsδ-Lactone ring, 6′-exomethylene (CH₂=C<), hexahydronaphthalene, 2,2-dimethylbutanoate ester

Structural Significance of the 6′-Exomethylene Group in Statin Chemistry

The 6′-exomethylene group (CH₂=C<) represents a critical structural modification within statin pharmacology. In 6-Exomethylenesimvastatin, this group is introduced at the C6 position of the δ-lactone ring (or its hydrolyzed open-acid form), creating an α,β-unsaturated system conjugated with the lactone carbonyl. This conjugation significantly alters the molecule's electronic properties and three-dimensional conformation compared to simvastatin or its 6β-hydroxy metabolite [3] [4].

Biophysically, the exomethylene group enhances molecular rigidity and lipophilicity relative to saturated or hydroxylated counterparts. Lipophilicity is a key determinant of statin hepatoselectivity and tissue distribution. More lipophilic statins (like simvastatin and its 6-exomethylene metabolite) exhibit greater passive diffusion into non-hepatic tissues, including skeletal muscle, potentially contributing to off-target effects (e.g., myopathy) [4]. This contrasts with hydrophilic statins (e.g., pravastatin), which rely on organic anion-transporting polypeptide (OATP) transporters for hepatic uptake. The exomethylene group thus positions this metabolite within a spectrum of statin molecules where subtle structural changes profoundly influence biodistribution and potential pleiotropic effects [4].

Pharmacologically, the intact lactone ring with the exomethylene modification allows competitive binding to the active site of HMG-CoA reductase, mimicking the transition state of the natural substrate HMG-CoA. While the open β-hydroxyacid form of statins generally exhibits higher binding affinity, the 6-exomethylene lactone retains inhibitory potency due to the strategic positioning of the rigidified lactone and the exomethylene group, which may influence hydrophobic interactions within the enzyme's binding pocket [3] [5]. This structural feature underscores the principle that metabolites, not just the parent drug, can contribute to the overall therapeutic and biological profile of statins.

Table 2: Impact of 6′-Exomethylene Modification Compared to Key Simvastatin Structures

Structural FeatureSimvastatin (Lactone)Simvastatin β-Hydroxyacid6-Exomethylenesimvastatin
C6 ModificationH (Saturated)OH (β-Hydroxyl)CH₂ (Exomethylene)
Lactone Ring StatusIntactHydrolyzed (Open dihydroxy acid)Intact
ConjugationNoNoYes (CH₂=C< conjugated with C=O)
Lipophilicity (Estimated)High (log P ~4.39)Moderate/LowHigh (Similar to parent)
Primary Enzyme InhibitionProdrug (Requires hydrolysis)High (Direct inhibitor)Moderate (Direct inhibitor)
Potential for Extrahepatic DiffusionHighLowerHigh

Historical Context: Discovery and Characterization

The identification and characterization of 6-Exomethylenesimvastatin emerged from systematic efforts to map simvastatin’s metabolic fate, driven by the need to understand its efficacy and potential side-effect mechanisms. Initial metabolic studies in the late 1980s and early 1990s, primarily using radiolabeled ([¹⁴C]) simvastatin and high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or enzyme inhibition assays, identified the β-hydroxyacid as the primary active metabolite. However, these early techniques lacked the sensitivity and resolution to fully characterize minor oxidative metabolites like the 6-exomethylene derivative [7] [9].

A significant breakthrough occurred with the advent of advanced mass spectrometry (MS) techniques. Studies using rat models and in vitro human liver microsomes in the 1990s and early 2000s, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), began detecting and tentatively identifying several oxidative metabolites, including those hydroxylated at the 6′ position and the dehydrogenated 6′-exomethylene form [7] [9]. The structural elucidation of 6-Exomethylenesimvastatin was particularly challenging due to its isomeric relationship with other oxidation products and the need to define its stereochemistry.

The quest for authentic metabolite standards for pharmacological and toxicological evaluation, spurred by regulatory guidelines (e.g., the 2008 FDA Guidance on Safety Testing of Drug Metabolites), highlighted a critical hurdle: the chemical synthesis of chiral metabolites like 6-Exomethylenesimvastatin was complex and low-yielding. This challenge led to innovative biocatalytic approaches. Around 2010, researchers successfully engineered bacterial cytochrome P450 enzymes (CYP102A1 mutants from Bacillus megaterium) to mimic human CYP3A4 activity [1] [9]. These mutant enzymes efficiently catalyzed the specific oxidation of simvastatin to produce significant quantities of both the 6′β-hydroxy and 6′-exomethylene metabolites, providing crucial reference material for definitive characterization using nuclear magnetic resonance (NMR) spectroscopy and high-resolution MS. These studies confirmed the exomethylene structure and its formation as a dehydrogenation product likely derived from the 6β-hydroxy intermediate [1] [9].

The development of matrix-assisted laser desorption/ionization (MALDI) coupled with high-resolution mass analyzers like Orbitrap MS further refined detection capabilities. A landmark 2022 study utilized MALDI-Orbitrap MS to comprehensively map simvastatin and its metabolites, including 6-Exomethylenesimvastatin, across rat tissues (liver, kidney, heart, lung—but not brain) and biofluids (blood, urine, feces), confirming its wide distribution and validating earlier findings on its metabolic pathway [7]. This historical trajectory—from radiolabeling and enzyme assays to sophisticated MS and engineered biocatalysts—illustrates the evolving technological landscape that enabled the discovery and detailed characterization of this significant simvastatin metabolite.

Properties

CAS Number

121624-18-8

Product Name

6-Exomethylenesimvastatin

IUPAC Name

[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,16,18-21,23,26H,2,6,9-10,12-14H2,1,3-5H3/t16-,18+,19+,20-,21-,23-/m0/s1

InChI Key

WDTQWJUBUXHODX-BGYTUHEHSA-N

SMILES

CCC(C)(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O

Synonyms

2,2-Dimethylbutanoic Acid (1S,7S,8S,8aR)-1,2,3,7,8,8a-_x000B_Hexahydro-7-methyl-3-methylene-8-[2-[(2R,4R)-tetrahydro_x000B_-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1CC(=C)C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.